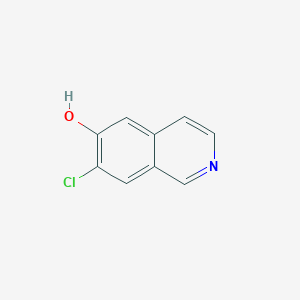

7-Chloroisoquinolin-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoquinoline derivatives, such as “7-Chloroisoquinolin-6-ol”, can be achieved through several methods . One such method involves the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Another method involves a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN .科学的研究の応用

Synthesis of Isoquinoline Derivatives

Isoquinolines constitute an essential class of natural alkaloids with diverse biological activities. Researchers have focused on developing efficient methods for synthesizing isoquinoline derivatives. These derivatives serve as promising drug candidates and are used in various applications, including pharmaceuticals and dyes industry .

Medicinal Chemistry

The structural complexity of isoquinolines makes them intriguing targets for medicinal chemistry. 7-Chloroisoquinolin-6-ol and its derivatives have been investigated for their potential as components of anti-cancer, anti-malarial, and other drugs. Researchers explore their pharmacological properties and evaluate their efficacy in treating various diseases .

Anti-Infective Agents

Given the importance of isoquinolines in natural alkaloids, scientists have explored their potential as anti-infective agents. 7-Chloroisoquinolin-6-ol derivatives may exhibit antimicrobial or antiviral properties, making them relevant for drug discovery and development .

Chiral Isoquinoline Derivatives

Chirality plays a crucial role in drug interactions and biological activity. Researchers investigate the synthesis of chiral isoquinoline derivatives, aiming to develop enantioselective methods. These compounds could find applications in asymmetric synthesis and catalysis .

Isoquinolinium Salts

Isoquinolinium salts, derived from isoquinolines, have interesting properties. Researchers explore their use as catalysts, ligands, or intermediates in organic synthesis. These salts may participate in various chemical transformations and reactions .

Computational Chemistry and Simulation

In silico studies involving 7-Chloroisoquinolin-6-ol provide insights into its behavior, interactions, and stability. Computational tools such as Amber, GROMACS, and Avogadro can simulate its behavior, aiding researchers in understanding its properties .

特性

IUPAC Name |

7-chloroisoquinolin-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-7-5-11-2-1-6(7)4-9(8)12/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRSYCXBMSFOPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(C=C21)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroisoquinolin-6-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

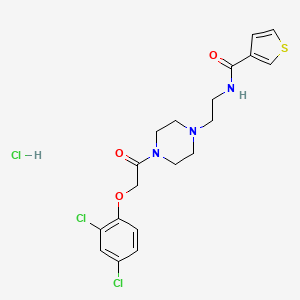

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2494692.png)

![[5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine](/img/structure/B2494703.png)

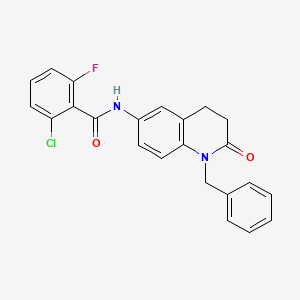

![N-(3-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2494704.png)

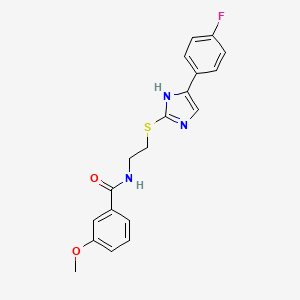

![1-allyl-4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494705.png)